molecular formula C16H18N4O2 B4446760 2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine

2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine

Cat. No.: B4446760
M. Wt: 298.34 g/mol
InChI Key: FEGCTEVQNOSLBP-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyridazine core with substituents at various positions, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of kinases involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[4,3-d]pyridazine
  • 2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-b]pyridazine

Uniqueness

2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methoxy groups and methyl substituents can enhance its lipophilicity and ability to interact with biological membranes .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-3,4,7-trimethylpyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-9-15-11(3)20(19-16(15)10(2)18-17-9)13-8-12(21-4)6-7-14(13)22-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGCTEVQNOSLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1C3=C(C=CC(=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
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2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
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2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
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2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
Reactant of Route 5
2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
Reactant of Route 6
2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine

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